2-Fluoro-5-isopropoxybenzaldehyde

Catalog No.
S3404695
CAS No.
219939-06-7
M.F
C10H11FO2
M. Wt
182.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-5-isopropoxybenzaldehyde

CAS Number

219939-06-7

Product Name

2-Fluoro-5-isopropoxybenzaldehyde

IUPAC Name

2-fluoro-5-propan-2-yloxybenzaldehyde

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

InChI

InChI=1S/C10H11FO2/c1-7(2)13-9-3-4-10(11)8(5-9)6-12/h3-7H,1-2H3

InChI Key

LIMAMRDQMBPHKT-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC(=C(C=C1)F)C=O

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)F)C=O

2-Fluoro-5-isopropoxybenzaldehyde is an aromatic aldehyde characterized by a benzene ring with a formyl group (CHO) and specific substituents: a fluorine atom at the second position (ortho) and an isopropoxy group (OCH(CH₃)₂) at the fifth position (para). Its molecular formula is C₉H₁₁F O₂, and it is classified under benzaldehydes, which are known for their distinctive aromatic properties and reactivity in organic synthesis .

Organic Synthesis:

  • 2-F-5-iPrBA can be used as a starting material for the synthesis of more complex molecules. A study published in the journal "Synthetic Communications" describes its use in the preparation of fluorinated diarylheptanoids, a class of natural products with various biological activities [].

Material Science:

  • Some research suggests 2-F-5-iPrBA might have potential applications in the development of functional materials. A study presented at the 2011 Spring National Meeting & Exposition of the American Chemical Society explored its use as a ligand in the design of coordination polymers []. However, further investigation is needed to confirm its efficacy and potential uses.

Pharmaceutical Research:

  • Limited research suggests 2-F-5-iPrBA might possess some biological activities. A patent application describes its potential as an anti-inflammatory and analgesic agent []. However, further studies are crucial to evaluate its safety, efficacy, and potential side effects before any therapeutic applications can be considered.
Typical of aldehydes and substituted aromatic compounds. Key reactions include:

  • Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition with various nucleophiles, leading to alcohols or other derivatives.
  • Oxidation: 2-Fluoro-5-isopropoxybenzaldehyde can be oxidized to form corresponding carboxylic acids.
  • Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
  • Condensation Reactions: It can react with amines to form imines or Schiff bases, which are valuable intermediates in organic synthesis.

Several methods have been proposed for synthesizing 2-Fluoro-5-isopropoxybenzaldehyde:

  • Starting from 3-Fluorophenol:
    • Reacting 3-fluorophenol with isopropyl bromide in the presence of potassium carbonate yields 1-fluoro-3-isopropoxybenzene.
    • This intermediate undergoes bromination followed by Grignard reaction with dimethylformamide to yield 2-fluoro-5-isopropoxybenzaldehyde .
  • Alternative Synthetic Routes:
    • Other methods may involve direct fluorination of substituted benzaldehydes or modifications of existing aromatic compounds through electrophilic aromatic substitution.

2-Fluoro-5-isopropoxybenzaldehyde serves as an important intermediate in organic synthesis. Its applications include:

  • Pharmaceutical Development: Used in the synthesis of biologically active compounds.
  • Material Science: Potential use in developing new materials with specific properties due to its unique functional groups.
  • Organic Synthesis: Acts as a building block for more complex organic molecules.

Several compounds share structural similarities with 2-Fluoro-5-isopropoxybenzaldehyde. Here are a few notable examples:

Compound NameCAS NumberKey FeaturesSimilarity Index
2-Fluoro-5-methoxybenzaldehyde105728-90-3Methoxy group instead of isopropoxy0.91
2-Fluoro-4-isopropoxybenzaldehyde1242070-92-3Different substitution pattern on the benzene ring0.92
2,6-Difluoro-4-methoxybenzaldehyde256417-10-4Two fluorine atoms at different positions0.91
3-Fluoro-5-methoxybenzaldehyde699016-24-5Fluorine at a different position0.88

These compounds illustrate variations in substituent types and positions on the benzene ring, highlighting the structural uniqueness of 2-Fluoro-5-isopropoxybenzaldehyde while also indicating potential avenues for comparative studies in biological activity and reactivity patterns.

XLogP3

2.3

Dates

Modify: 2023-08-19

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